molecular formula C18H18N2S2 B046984 trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene CAS No. 112440-50-3

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Cat. No. B046984
M. Wt: 326.5 g/mol
InChI Key: AYNDKKQQUZPETC-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various coordination polymers using trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene has been explored. For instance, Konaka et al. (2003) synthesized novel silver(I) coordination polymers with this compound, demonstrating unique photoresponsive patterns influenced by different anions (Konaka, H., et al., 2003).

Molecular Structure Analysis

The molecular structure of these compounds is diverse. For example, the study by Konaka et al. showed that different anions could lead to different structural dimensions and photoresponsive patterns in silver(I) complexes (Konaka, H., et al., 2003).

Chemical Reactions and Properties

The compound exhibits reversible photochromism, changing color under different light exposures. This has been explored in various metal complexes. For instance, Han et al. (2006) studied Rh(II) complexes based on this compound, revealing unique photochromic properties influenced by light exposure (Han, J., et al., 2006).

Physical Properties Analysis

The physical properties, especially the photochromic behavior of these compounds, are influenced by their molecular structure. This can be seen in how light exposure causes color change due to reversible cyclization/ring-opening reactions (Konaka, H., et al., 2003).

Chemical Properties Analysis

The chemical properties are primarily characterized by the compound's photochromism. Different metal complexes of this compound exhibit varied photochromic performances, which are attributed to their molecular structures and the nature of metal coordination (Han, J., et al., 2006).

Scientific Research Applications

Safety And Hazards

This compound is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . After handling, skin should be washed thoroughly . Protective gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

(E)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNDKKQQUZPETC-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1/C(=C(\C#N)/C2=C(SC(=C2C)C)C)/C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

CAS RN

112440-50-3
Record name trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Reactant of Route 2
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Reactant of Route 3
Reactant of Route 3
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Reactant of Route 4
Reactant of Route 4
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Reactant of Route 5
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Reactant of Route 6
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Citations

For This Compound
2
Citations
FG Erko, J Berthet, A Patra, R Guillot… - European Journal of …, 2013 - Wiley Online Library
The conformational equilibrium and thermodynamic parameters of cis‐1,2‐dicyano‐1,2‐bis(2,4,5‐trimethyl‐3‐thienyl)ethene (1a) and its trans derivative 1c are presented. Irradiation of …
W Zhong, X Yan, S Qu, L Shang - Aggregate, 2023 - Wiley Online Library
Fluorescence photoswitch is becoming increasingly desirable for many applications, but its controllable fabrication still remains challenging yet. In this paper, a new strategy is proposed …
Number of citations: 9 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.